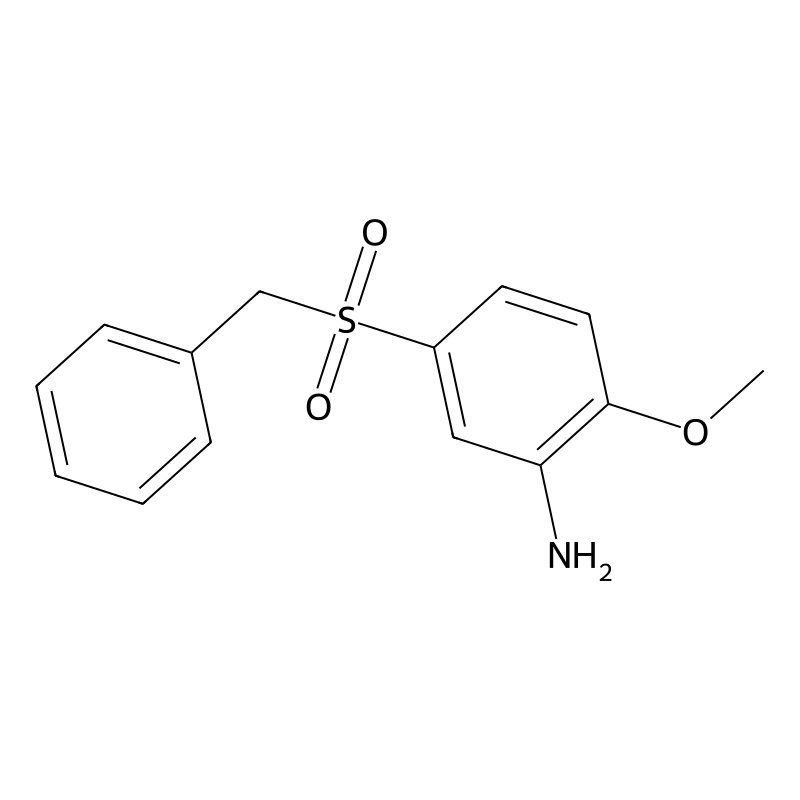

5-Benzylsulphonyl-o-anisidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Benzylsulphonyl-o-anisidine is an organic compound characterized by the presence of a benzylsulphonyl group attached to the o-anisidine structure. Its molecular formula is C₁₄H₁₅NO₃S, and it features a methoxy group (-OCH₃) on the aromatic ring, contributing to its unique chemical properties. This compound is typically used in various chemical synthesis processes due to its reactivity and functional groups.

Search Efforts:

- A comprehensive search using scientific databases like PubMed, Google Scholar, and ScienceDirect yielded no publications directly mentioning 5-Benzylsulphonyl-o-anisidine or its related activities in scientific research.

- Searching for patents containing this compound also yielded no relevant results.

Reasons for Limited Information:

- It's possible that 5-Benzylsulphonyl-o-anisidine is a relatively new compound or one that hasn't been widely explored in scientific research yet.

- Research on this specific compound might be unpublished or ongoing, making it inaccessible through public databases.

Future Research:

- As scientific research progresses, more information about the potential applications of 5-Benzylsulphonyl-o-anisidine might emerge.

- Staying updated with scientific publications and databases can help identify any future discoveries related to this compound.

- Nucleophilic Substitution: The sulphonyl group can act as a leaving group, allowing for nucleophilic attack at the aromatic ring.

- Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

- Sulfonation: The presence of the sulphonyl group allows for further sulfonation reactions, potentially leading to more complex derivatives.

These reactions make 5-Benzylsulphonyl-o-anisidine a versatile intermediate in organic synthesis.

- Genotoxicity: Similar compounds have been classified as genotoxic, indicating potential risks for DNA damage.

- Antimicrobial Properties: Some derivatives of o-anisidine have shown antimicrobial activity, which could extend to this compound as well.

Further studies would be necessary to elucidate the specific biological activities associated with 5-Benzylsulphonyl-o-anisidine.

Several methods can be employed to synthesize 5-Benzylsulphonyl-o-anisidine:

- Direct Sulfonation: Starting from o-anisidine, a benzylsulfonic acid can be introduced through sulfonation reactions.

- Nucleophilic Substitution: The reaction of o-anisidine with benzyl chloride in the presence of a base can yield 5-Benzylsulphonyl-o-anisidine.

- Catalytic Hydrogenation: Utilizing catalytic transfer hydrogenation techniques, starting materials like o-nitroanisole can be converted into o-anisidine and subsequently modified to introduce the benzylsulphonyl group .

5-Benzylsulphonyl-o-anisidine finds applications in various fields:

- Chemical Intermediate: It serves as an intermediate in the synthesis of dyes and pigments.

- Pharmaceutical Chemistry: Due to its potential biological activities, it may be explored for drug development.

- Material Science: Its unique properties may be utilized in developing new materials or coatings.

Several compounds share structural similarities with 5-Benzylsulphonyl-o-anisidine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| o-Anisidine | Amino compound | Basic aromatic amine; used in dye manufacturing |

| p-Anisidine | Amino compound | Similar structure but para-substituted; used in pharmaceuticals |

| 4-Ethoxyaniline | Ethoxy-substituted amine | Exhibits different solubility properties |

| o-Toluidine | Methyl-substituted amine | Known for its role as an industrial chemical |

Uniqueness of 5-Benzylsulphonyl-o-anisidine

What sets 5-Benzylsulphonyl-o-anisidine apart from these similar compounds is its specific sulphonyl substitution at the benzene ring. This modification enhances its reactivity and potential applications in organic synthesis compared to other anisidines and substituted anilines.